1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea
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Overview
Description
1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a methoxymethyl group, and a thiophene ring with a methylsulfonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the methoxymethyl group, and the attachment of the thiophene ring. Common synthetic routes may include:
Formation of the Cyclobutyl Ring: This step can be achieved through cyclization reactions involving suitable precursors under specific conditions, such as the use of strong bases or acids.
Introduction of the Methoxymethyl Group: This step involves the reaction of the cyclobutyl intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.
Attachment of the Thiophene Ring: The thiophene ring with a methylsulfonyl substituent can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[[1-(Methoxymethyl)cyclopropyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea
- 1-[[1-(Methoxymethyl)cyclopentyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea
- 1-[[1-(Methoxymethyl)cyclohexyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea
Uniqueness
1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea is unique due to its specific structural features, such as the cyclobutyl ring and the methoxymethyl group, which confer distinct chemical and biological properties. These features may result in different reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(5-methylsulfonylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-20-10-14(6-3-7-14)9-16-13(17)15-8-11-4-5-12(21-11)22(2,18)19/h4-5H,3,6-10H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXROKOIQAVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)CNC(=O)NCC2=CC=C(S2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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